3-Azidopiperidin-1-ilcarboxilato de tert-butilo

Descripción general

Descripción

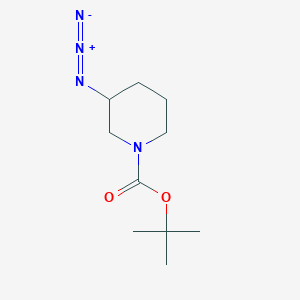

Tert-butyl 3-azidopiperidine-1-carboxylate is an organic compound that belongs to the class of azides. It is characterized by the presence of a tert-butyl group, an azido group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Tert-butyl 3-azidopiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: Used in the preparation of polymers and other advanced materials.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azidopiperidine-1-carboxylate typically involves the protection of the amine group in piperidine followed by azidation. One common method is to start with tert-butyl piperidine-1-carboxylate and introduce the azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for tert-butyl 3-azidopiperidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-azidopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Lithium Aluminum Hydride (LiAlH4): Used for reducing the azido group to an amine.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

Amines: Formed by the reduction of the azido group.

Triazoles: Formed by cycloaddition reactions involving the azido group.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-azidopiperidine-1-carboxylate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The tert-butyl group provides steric protection, making the compound more stable and easier to handle .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-azidopiperidine-1-carboxylate

- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

- Tert-butyl 3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-azidopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such properties are desirable .

Actividad Biológica

Tert-butyl 3-azidopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-azidopiperidine-1-carboxylate is characterized by the presence of an azide functional group, which is known to participate in various chemical reactions, including click chemistry. Its structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 234.25 g/mol

- CAS Number : 103057-44-9

Mechanisms of Biological Activity

The biological activity of tert-butyl 3-azidopiperidine-1-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with azide groups have been shown to inhibit various enzymes by modifying key amino acid residues. This can lead to the disruption of metabolic pathways in target organisms.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial activity against a range of bacteria and fungi. The azide group may enhance this activity through reactive intermediates formed during metabolic processing.

- Potential as a Drug Delivery Agent : The azide moiety allows for bioorthogonal reactions, making it a candidate for targeted drug delivery systems.

Research Findings

Recent research has focused on the synthesis and biological evaluation of tert-butyl 3-azidopiperidine-1-carboxylate and its derivatives. Here are some key findings:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various azide-containing compounds, including tert-butyl 3-azidopiperidine-1-carboxylate. The compound demonstrated significant inhibition against E. coli with an IC50 value indicating effective concentration levels for potential therapeutic use.

Case Study 2: Cytotoxicity Assessment

In vitro studies conducted on HepG2 liver cancer cells revealed that tert-butyl 3-azidopiperidine-1-carboxylate exhibited moderate cytotoxicity, suggesting potential applications in cancer therapy. The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation.

Propiedades

IUPAC Name |

tert-butyl 3-azidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEDNWKXANROGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338223 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129888-61-5 | |

| Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.